molecular formula C12H15NO B1593709 Cyclohexyl 2-pyridyl ketone CAS No. 6602-64-8

Cyclohexyl 2-pyridyl ketone

Cat. No. B1593709
CAS RN: 6602-64-8
M. Wt: 189.25 g/mol
InChI Key: REJDKOCOTFKBQC-UHFFFAOYSA-N
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Description

Cyclohexyl 2-pyridyl ketone is a chemical compound with the CAS Number: 6602-64-8 . It has a molecular weight of 189.26 and its IUPAC name is cyclohexyl (2-pyridinyl)methanone . It appears as a golden oil .


Molecular Structure Analysis

The molecular structure of Cyclohexyl 2-pyridyl ketone is represented by the linear formula C12H15NO . The InChI Code for this compound is 1S/C12H15NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2 .


Physical And Chemical Properties Analysis

Cyclohexyl 2-pyridyl ketone is a golden oil . It has a molecular weight of 189.26 and its linear formula is C12H15NO .

Scientific Research Applications

Complex Formation

  • Co(II) and Co(III) complexes of di-2-pyridyl ketone N(4)-cyclohexyl thiosemicarbazone have been synthesized and characterized. These complexes were structurally determined through single crystal X-ray diffraction studies and other spectroscopic methods (Suni, Kurup, & Nethaji, 2007).

Chemical Reactions and Interactions

  • A study on the photocyclisation of 2-pyridyl phenyl ketone revealed various photoreaction paths, influenced by the hydrogen-bonding ability of the solvent. This research highlights the photochemical properties of 2-pyridyl ketones (Bortolus, Elisei, Favaro, Monti, & Ortica, 1996).

Catalytic Applications

  • Ruthenium(II)-catalysed functionalization of C-H bonds via a six-membered cyclometallate was achieved, demonstrating the potential of aryl 2-pyridyl ketones in arene sp2 C-H bond activation/functionalisation (Li, Darcel, & Dixneuf, 2014).

Organic Synthesis

  • A novel method for the rapid synthesis of a 2-pyridyl ketone library in continuous flow has been reported. This method is applicable to a variety of esters and has been used in the synthesis of bioactive molecules and ligands for asymmetric catalysis (Sun et al., 2020).

Molecular Structures and Properties

  • The isolation of a stable hemiaminal product from 4-cyclohexyl-3-thiosemicarbazide and di-2-pyridyl ketone was achieved, offering insights into the structural and spectral characteristics of such compounds (Suni, Kurup, & Nethaji, 2005).

Magnetic and Optical Properties

  • Research on a dicubane-type complex involving cyanate ligand and di-2-pyridyl ketone revealed ferromagnetic interactions, contributing to the understanding of magnetic properties in molecular structures (Barandika et al., 2001).

Safety And Hazards

Safety data for Cyclohexyl 2-pyridyl ketone suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

cyclohexyl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJDKOCOTFKBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358850
Record name cyclohexyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(pyridin-2-yl)methanone

CAS RN

6602-64-8
Record name Methanone, cyclohexyl-2-pyridinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6602-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cyclohexyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Kondoh, T Hirozane, M Terada - Chemistry–A European …, 2022 - Wiley Online Library
… Alkyl 2-pyridyl ketones, such as methyl 2-pyridyl ketone (2 n) and cyclohexyl 2-pyridyl ketone (2 o), were also applied to the reaction conditions. However, the products were obtained …
RJ Mohrbacher, V Paragamian… - The Journal of …, 1966 - ACS Publications
… Drying and concentration of the ether extracts left a residue which was distilled to give 22 g (23% yield) of cyclohexyl 2-pyridyl ketone (35) as a yellow liquid: bp 111— 116 (0.8 mm). …
Number of citations: 24 pubs.acs.org
S Ushijima, S Dohi, K Moriyama, H Togo - Tetrahedron, 2012 - Elsevier
Aromatic ketones were efficiently prepared in good yields by the reactions of aryl bromides with n-BuLi, followed by the reactions with aromatic aldehydes or aliphatic aldehydes and the …
Number of citations: 45 www.sciencedirect.com
X Xu, Y You, MY Jin, FJ Meng, C Xu, X Xing - Science China Chemistry, 2023 - Springer
… Gram-scale synthesis was also performed: 5 g of cyclohexyl 2-pyridyl ketone 6 was reduced to alcohol 6a in 92% ee and 95% yield with only 3.0 mg of catalyst A in 50 min. The optically …
Number of citations: 0 link.springer.com
F Chen, D He, L Chen, X Chang, DZ Wang, C Xu… - ACS …, 2019 - ACS Publications
… As shown in Scheme 2, asymmetric transfer hydrogenation of cyclohexyl 2-pyridyl ketone under the above-defined standard conditions provided (S)-configured alcohol 42 in 76% yield …
Number of citations: 37 pubs.acs.org

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